4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole
Description
4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is a pyrazole derivative featuring an isothiocyanate (-NCS) group at the 4-position and a 3-methylbenzyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antiproliferative, and antioxidant properties .
Properties
IUPAC Name |
4-isothiocyanato-1-[(3-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-10-3-2-4-11(5-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWSGMUYGXDDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206081 | |
| Record name | 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-51-4 | |
| Record name | 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole typically involves the reaction of 4-amino-1-(3-methyl-benzyl)-1H-pyrazole with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the thiophosgene. The reaction proceeds as follows:
- Dissolve 4-amino-1-(3-methyl-benzyl)-1H-pyrazole in dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety when handling thiophosgene. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.
Cycloaddition Reactions: Dienes and other unsaturated compounds are used as reactants. The reactions are often catalyzed by transition metal complexes and carried out at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Thioureas, Carbamates, and Dithiocarbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Scientific Research Applications
4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole involves its interaction with biological macromolecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activities and disruption of protein functions. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Modifications and Substituent Effects
The activity of pyrazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position : The position of the isothiocyanate group significantly impacts activity. For example, 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole (isothiocyanate at C-4) exhibits antifungal activity, while positional isomers (e.g., isothiocyanate at C-3) may differ in target binding .
- Electron-Withdrawing vs. Donating Groups : Chloro and fluoro substituents (electron-withdrawing) on the benzyl ring (e.g., 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole) enhance antifungal activity compared to methyl groups (electron-donating) .
- Hybrid Functional Groups: Compounds 52–54 combine isothiocyanate with cyano and amide groups, achieving synergistic antifungal effects (EC50: 6–9 µg/mL) .
Antifungal Activity:
- Compounds with isothiocyanate groups (e.g., 52–54) inhibit Fusarium oxysporum by >80%, attributed to covalent interactions with fungal enzymes .
- The 3-methylbenzyl group in the target compound may offer moderate lipophilicity, but chloro/fluoro analogues likely exhibit stronger activity due to enhanced electrophilicity .
Antiproliferative Activity:
- Pyrazole derivatives with trimethoxyphenyl or ethoxyphenyl groups (e.g., 3p and 4c) show subnanomolar IC50 values against cancer cells, driven by tubulin-binding mechanisms . The target compound’s lack of methoxy groups may limit such activity.
Antioxidant Activity:
- Pyrazoles with thioether or imidazole substituents (e.g., N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine) exhibit IC50 values of ~14.76 µM in antioxidant assays . The isothiocyanate group’s redox activity in the target compound warrants further study.
Biological Activity
4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is C₁₂H₁₁N₃S, with a molecular weight of approximately 233.30 g/mol. The compound features an isothiocyanate functional group attached to a pyrazole ring, which contributes to its reactivity and biological properties.
The biological activity of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is primarily attributed to the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context.
Biological Activities
Research has demonstrated that 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole exhibits various biological activities, including:
- Antimicrobial Activity : Studies have indicated that isothiocyanates possess antimicrobial properties, which may extend to this compound. It has been shown to inhibit the growth of several bacterial strains .
- Anticancer Properties : Isothiocyanates are known for their potential anticancer effects. Compounds similar to 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : Some derivatives of pyrazoles exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .
Anticancer Activity
One study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole was tested against multiple bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects, suggesting its potential as a therapeutic agent in treating bacterial infections .
Comparative Analysis
To better understand the unique properties of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole | Isomeric Variation | Different methyl position affecting properties |
| 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole | Isomeric Variation | Exhibits different biological activities due to substitution |
| Phenyl Isothiocyanate | Simple Isothiocyanate | Known for broad-spectrum antimicrobial activity |
Q & A
Q. What synthetic routes are recommended for preparing 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the alkylation of 3-methylbenzylamine to form the pyrazole core via cyclization with hydrazine derivatives. The isothiocyanate group is introduced in the final step using thiophosgene or thiocyanate salts under controlled pH (6–7) and low temperatures (0–5°C) to minimize side reactions. Optimization involves:
- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Temperature control : Maintain <50°C during cyclization to avoid decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are critical for characterizing 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm the pyrazole ring substitution pattern and benzyl/isothiocyanate group integration. For example, the isothiocyanate (-NCS) group shows a distinct signal at ~130–135 ppm .
- IR spectroscopy : The -NCS stretch appears at 2050–2100 cm, distinguishing it from thiourea by-products .
- X-ray crystallography : Resolves regioselectivity ambiguities in the pyrazole ring, as seen in related structures .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the isothiocyanate group in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the -NCS group. Key steps:
- Electrostatic potential mapping : Identifies nucleophilic attack sites (e.g., sulfur in -NCS).
- Transition-state analysis : Predicts activation barriers for reactions with amines or thiols, guiding solvent selection (polar aprotic solvents lower barriers) .
- Docking studies : Assess binding affinity with biological targets (e.g., enzymes), as demonstrated for triazole-pyrazole hybrids .
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives through experimental design?
- Methodological Answer : Contradictions often arise from varying substituent effects or assay conditions. Mitigation strategies include:
- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing 3-methylbenzyl with fluorobenzyl) and test across standardized assays (e.g., kinase inhibition) .
- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays to rule out false positives .
- Meta-analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or assay-specific biases .
Q. What strategies address regioselectivity challenges during pyrazole functionalization?
- Methodological Answer : Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors:
- Directing groups : Use protecting groups (e.g., Boc on nitrogen) to block undesired substitution sites .
- Metal catalysis : Pd-catalyzed C-H activation selectively functionalizes the C4 position, as shown in triazole-pyrazole hybrids .
- Solvent effects : Polar solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions .
Data Analysis and Validation
Q. How should researchers validate contradictory spectral data for pyrazole derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations or ACD/Labs databases).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H] for CHNS requires m/z 242.0634) .
- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction, as done for similar triazole-pyrazole structures .
Tables
| Key Reaction Parameters for Synthesis |
|---|
| Step |
| Cyclization |
| Isothiocyanate Formation |
| Purification |
| Spectroscopic Benchmarks |
|---|
| Technique |
| NMR |
| NMR |
| IR |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
